Fingolimod phosphate ester, S- is thought to exert its effects by interacting with S1P receptors. S1P receptors are a family of G protein-coupled receptors that are expressed on various cell types, including immune cells []. Fingolimod phosphate ester, S- binds to S1P receptor 1 (S1PR1), leading to its internalization and degradation. This reduces the availability of S1P for signaling, ultimately affecting lymphocyte trafficking and immune cell function []. Research suggests that this modulation of S1P signaling may contribute to the therapeutic effects observed in RRMS by reducing the migration of immune cells into the central nervous system (CNS) and promoting their retention in lymphoid organs.
Due to its mechanism of action, fingolimod phosphate ester, S- is being explored as a potential treatment for other conditions characterized by immune dysregulation. These include:
The compound [(2S)-2-amino-2-(hydroxymethyl)-4-(4-octylphenyl)butyl] dihydrogen phosphate is a phosphoric acid derivative characterized by a complex structure that includes an amino group, a hydroxymethyl group, and a long-chain octylphenyl moiety. This unique combination of functional groups suggests potential applications in various fields, particularly in pharmaceuticals and biochemistry.
These reactions are crucial for understanding the compound's behavior in biological systems and its potential as a drug candidate.
The biological activity of [(2S)-2-amino-2-(hydroxymethyl)-4-(4-octylphenyl)butyl] dihydrogen phosphate may include:
Synthesis of this compound may involve several methods, including:
These methods highlight the versatility and complexity involved in synthesizing such compounds.
The compound has potential applications in:
Interaction studies are essential for understanding how this compound behaves in biological systems. Techniques such as:
Several compounds share structural similarities with [(2S)-2-amino-2-(hydroxymethyl)-4-(4-octylphenyl)butyl] dihydrogen phosphate, including:
Compound Name | Key Features | Biological Activity |
---|---|---|
Octylphenol | Long hydrophobic chain | Endocrine disruptor |
Amino Alcohols | Hydroxymethyl and amino groups | Potential enzyme inhibitors |
Phosphate Esters | Phosphate group | Involved in energy transfer |
The uniqueness of [(2S)-2-amino-2-(hydroxymethyl)-4-(4-octylphenyl)butyl] dihydrogen phosphate lies in its combination of hydrophilic (phosphate and hydroxymethyl) and hydrophobic (octylphenyl) characteristics, which may enhance its solubility and interaction with biological membranes compared to similar compounds. This dual nature could make it particularly effective in targeting specific biological sites while minimizing off-target effects.
The construction of [(2S)-2-amino-2-(hydroxymethyl)-4-(4-octylphenyl)butyl] dihydrogen phosphate relies heavily on establishing key intermediates that serve as versatile building blocks for convergent assembly. The primary approach centers on the preparation of amino alcohol precursors through enzymatic cascade reactions starting from readily available L-lysine [1] [2]. These cascade transformations combine regio- and diastereoselective carbon-hydrogen bond oxidation catalyzed by dioxygenases, followed by decarboxylative cleavage using pyridoxal-phosphate decarboxylases to generate optically enriched amino alcohols with yields ranging from 93% to greater than 95% [1] [2].
The stereochemical control in these transformations is particularly noteworthy, as the enzymatic processes retain the hydroxy-substituted stereogenic centers in beta or gamma positions while selectively affecting only the alpha carbon during decarboxylation [1] [2]. This approach provides access to chiral amino alcohol scaffolds with excellent enantiomeric excess values, typically exceeding 90%, which serve as crucial intermediates for subsequent phosphorylation steps.
Alternative building block strategies involve the preparation of protected amino alcohol derivatives through conventional organic synthesis. These approaches utilize amino acid starting materials such as L-lysine, which undergo controlled transformations to introduce the required octylphenyl side chain while maintaining stereochemical integrity [1] [3]. The modular nature of these synthetic routes allows for systematic variation of structural elements, facilitating structure-activity relationship studies and optimization of synthetic pathways.
Convergent synthesis approaches represent the most efficient methodologies for assembling complex phosphorylated amino alcohols. These strategies typically involve the parallel preparation of two or more key fragments, followed by their strategic coupling to form the target molecule [4] [5]. In the context of the target compound, convergent approaches focus on the independent synthesis of the amino alcohol core and the phosphorylation reagent, which are subsequently united through highly selective phosphorylation chemistry.
The effectiveness of convergent strategies is exemplified in related synthetic programs, where researchers have achieved remarkable efficiency through careful disconnection analysis [4]. For instance, in the total synthesis of complex natural products containing amino alcohol phosphate motifs, convergent approaches have reduced the longest linear sequences to fewer than 20 steps while maintaining excellent overall yields exceeding 70% [4].
Modern convergent synthesis methodologies employ sophisticated cross-coupling reactions, particularly those mediated by transition metals such as palladium and nickel [5]. These transformations enable the formation of carbon-carbon bonds between functionalized fragments under mild conditions, preserving sensitive amino alcohol functionality. The use of protective group strategies ensures orthogonal reactivity, allowing for selective deprotection and phosphorylation in the final synthetic stages.
Strategic considerations in convergent synthesis include the timing of phosphorylation relative to other transformations. Late-stage phosphorylation is often preferred to minimize potential complications from phosphate ester hydrolysis or migration during subsequent synthetic operations. This approach requires careful selection of phosphorylation methodology to ensure compatibility with existing functional groups while achieving the desired regioselectivity and stereochemical outcome.
Asymmetric amination represents a direct and efficient approach to establishing the stereogenic center bearing the amino functionality in the target molecule. Modern asymmetric amination protocols employ chiral catalysts to achieve excellent enantioselectivity, typically exceeding 95% enantiomeric excess [6] [7]. These methodologies are particularly valuable for constructing alpha-amino acid and amino alcohol derivatives with precise stereochemical control.
Organocatalytic approaches have emerged as particularly powerful tools for asymmetric amination. These systems utilize chiral quaternary ammonium salts derived from cinchona alkaloids as catalysts, enabling the enantioselective formation of alpha-aminophosphonates and related structures [6] [7]. The reaction proceeds through the formation of reactive phosphonium salt intermediates, which undergo nucleophilic displacement with high stereoselectivity. Yields typically range from 70% to 98%, with enantiomeric excess values reaching up to 92% [6] [7].
The substrate scope of asymmetric amination encompasses a broad range of electrophilic partners, including aldehydes, imines, and activated olefins. For amino alcohol synthesis, the asymmetric amination of alpha,beta-unsaturated carbonyl compounds provides direct access to beta-amino alcohol derivatives [8]. These transformations benefit from the reversal of regioselectivity observed with specific substrate-ligand combinations, enabling access to both alpha and beta regioisomers depending on the reaction conditions employed [8].
Mechanistic studies have revealed that the success of asymmetric amination depends critically on the formation of well-defined catalyst-substrate complexes that provide effective discrimination between enantiotopic faces [6]. The optimal catalyst structures incorporate multiple stereocontrolling elements, including hydrogen bonding sites and steric bulk positioned to direct the approach of nucleophilic reagents. These design principles enable predictable stereochemical outcomes across diverse substrate classes.
The Sharpless asymmetric aminohydroxylation methodology provides a powerful approach for the stereoselective construction of vicinal amino alcohol functionality directly relevant to the target compound synthesis [9] [10] [11]. This transformation converts alkenes to enantiomerically enriched N-protected amino alcohols through a catalytic process employing osmium tetroxide and chiral alkaloid ligands, typically derived from dihydroquinine or dihydroquinidine [9] [10].
The asymmetric aminohydroxylation reaction proceeds through the formation of osmium-imido intermediates generated by treatment of osmium tetroxide with sodium chloramines [11]. The stereochemical outcome is controlled by chiral ligands such as (DHQ)2PHAL and (DHQD)2PHAL, which provide excellent enantioselectivity ranging from 90% to 99% enantiomeric excess [9] [10]. The reaction scope encompasses alpha,beta-unsaturated esters and phosphonates, making it particularly suitable for substrates containing phosphorus functionality [10].
Substrate-ligand matching effects play a crucial role in determining both the regioselectivity and enantioselectivity of the aminohydroxylation process [8]. For alpha,beta-unsaturated aryl ester substrates, the use of dihydroquinyl alkaloid ligand systems can reverse the normal regioselectivity, providing access to beta-hydroxy-alpha-amino acids rather than the typical alpha-hydroxy-beta-amino products [8]. This regioselectivity reversal is attributed to specific substrate-ligand recognition events that alter the preferred transition state geometry.
Optimization of reaction conditions requires careful attention to the nature of the nitrogen source, with chloramine-T and N-benzyl carbamate representing commonly employed reagents [11]. The choice of nitrogen source influences both the efficiency and selectivity of the transformation, with benzyl carbamate derivatives generally providing improved functional group compatibility. Temperature control is critical, as elevated temperatures can lead to reduced enantioselectivity and increased formation of undesired byproducts [12].
Chiral auxiliary methodologies remain among the most reliable and predictable approaches for stereoselective synthesis, particularly in the construction of amino acid and amino alcohol derivatives [13] [14] [15] [16]. These approaches involve the temporary attachment of a chiral controller to the substrate, followed by diastereoselective transformations and subsequent auxiliary removal to reveal the desired enantiomerically pure product.
The Evans oxazolidinone auxiliaries represent the most widely employed chiral controllers for amino acid synthesis [16]. These auxiliaries, derived from readily available amino acids such as valine and phenylalanine, provide excellent diastereocontrol in alkylation reactions of glycine equivalents. The method enables the preparation of virtually any amino acid when suitable alkylating agents are available, with enantiomeric excess values typically exceeding 95% [16] [17].
Alternative auxiliary systems include the Schollkopf bis-lactim ethers, which utilize valine as the stereodirecting element [17]. In this methodology, a dipeptide derived from glycine and (R)-valine is converted to the corresponding bis-lactim ether, which undergoes highly diastereoselective alkylation. The isopropyl substituent of valine provides effective facial discrimination, leading to enantiomeric excess values greater than 95%. The method is particularly attractive for laboratory-scale synthesis due to its reliable stereochemical outcome and broad substrate scope [17].
Carbohydrate-based chiral auxiliaries offer another approach to stereoselective amino acid synthesis [18]. These systems utilize readily available sugars as stereodirecting groups, enabling Lewis acid-catalyzed addition reactions of phosphites to chiral imines. The process can be performed through one-pot procedures, selectively providing (S)-aminophosphonic acid derivatives from galactosylamine and (R)-derivatives from beta-L-fucosylamine as chiral auxiliaries [18].
The selection of appropriate auxiliary removal conditions represents a critical consideration in chiral auxiliary approaches. Hydrolytic cleavage must be performed under conditions that prevent racemization of the newly formed stereogenic center [16]. Base-mediated hydrolysis is typically employed, with lithium hydroxide and sodium hydroxide representing common reagents. The efficiency of auxiliary recovery is an important economic consideration, particularly for large-scale applications.
Direct mono-phosphorylation represents the most straightforward approach to introducing phosphate functionality into amino alcohol substrates. Recent advances in this area have focused on developing catalytic methods with high functional group tolerance, enabling the phosphorylation of complex, highly functionalized molecules without the need for extensive protective group manipulations [19] [20] [21].
The most significant breakthrough in direct phosphorylation methodology involves the use of phosphoenolpyruvic acid monopotassium salt (PEP-K) as a phosphoryl donor in combination with tetrabutylammonium hydrogen sulfate (TBAHS) as a catalyst [19] [21]. This system enables the chemoselective phosphorylation of alcohols under mild conditions, with yields typically ranging from 65% to 85% [19]. The methodology displays exceptional functional group tolerance, successfully phosphorylating functionalized small molecules, carbohydrates, and unprotected peptides without interference from other nucleophilic sites [19] [21].
Mechanistic investigations have revealed that TBAHS functions through a dual activation mode, serving as both a Brønsted acid and a nucleophilic activator [21]. This unique mechanism generates an unprecedented mixed anhydride species as the active phosphoryl donor, enabling functional group-tolerant O-phosphorylation reactions. The high-energy phosphate bond in PEP provides the thermodynamic driving force for the transformation, while the catalyst activation overcomes the kinetic barriers typically associated with phosphoryl transfer reactions [21].
Alternative direct phosphorylation approaches employ modified phosphoryl chloride derivatives, although these methods generally require more stringent reaction conditions [19]. The use of phosphoryl chloride and its derivatives provides phosphate monoesters directly after hydrolysis, but the high reactivity of these reagents can lead to functional group incompatibility and complicate reaction workup procedures. Despite these limitations, phosphoryl chloride-based methods remain valuable for substrates that are compatible with the required reaction conditions.
The development of milder phosphorylation conditions has enabled the application of direct methods to sensitive amino alcohol substrates. Temperature control is particularly critical, as elevated temperatures can lead to competing elimination reactions or auxiliary cleavage in protected amino alcohols. Solvent selection also plays an important role, with polar aprotic solvents such as dichloromethane and acetonitrile providing optimal results for most substrate classes [20].
Silver-mediated phosphorylation methodologies have emerged as valuable tools for the direct introduction of phosphorus-containing functionality into aromatic and heteroaromatic systems [22] [23] [24] [25] [26] [27] [28]. These transformations proceed through radical mechanisms, enabling the formation of carbon-phosphorus bonds under relatively mild conditions with good functional group tolerance.
The silver nitrate-mediated phosphorylation of aromatic substrates with diarylphosphine oxides represents a particularly well-developed methodology [27] [28]. This process provides a convenient route for the synthesis of 2-diarylphosphoryl benzothiazoles and thiazoles, which serve as valuable precursors to hemilabile P,N-ligands with small bite angles [27] [28]. The reaction conditions are mild, typically employing silver nitrate as the oxidant and diarylphosphine oxide as the phosphorus source in organic solvents such as dichloromethane or toluene.
Mechanistic studies have established that silver-mediated phosphorylation proceeds through the generation of phosphinoyl radicals, which undergo addition to electron-rich aromatic systems [29] [23]. The silver(I) species serves multiple roles in the transformation, functioning as both an oxidant to generate the initial phosphorus radical and as a Lewis acid to activate the aromatic substrate toward radical attack. This dual activation mode enables efficient phosphorylation under conditions that are compatible with a wide range of functional groups.
The substrate scope of silver-mediated phosphorylation encompasses diverse aromatic and heteroaromatic systems, including benzothiazoles, thiazoles, and BODIPY dyes [22] [24] [25]. For BODIPY substrates, the phosphorylation occurs regioselectively at the 3- or 3,5-positions, providing new alpha-phosphorylated fluorophores with retained photophysical properties [22] [24]. Hydrolysis of the resulting phosphonate products affords the corresponding phosphoric acids, which exhibit enhanced water solubility and maintain high quantum yields [22] [24].
Electrochemical variants of silver-mediated phosphorylation have been developed to improve the sustainability and efficiency of these transformations [26]. These methods employ electrochemical oxidation in the presence of silver salts or silver oxide, enabling the phosphorylation of benzo-1,3-azoles with diethyl phosphite under mild conditions. The electrochemical approach provides good yields (up to 75%) of 2-phosphorylated products while avoiding the need for stoichiometric chemical oxidants [26].
Tetrabenzyl pyrophosphate (TBPP) represents a versatile and selective phosphorylating agent particularly useful for the modification of amines and alcohols under mild conditions [30] [32] [33] [34] [35]. This reagent, with CAS number 990-91-0 and molecular formula (C6H5CH2O)4P2O5, appears as a white crystalline powder that is soluble in organic solvents but insoluble in water [34] [36] [35].
The synthetic applications of tetrabenzyl pyrophosphate are particularly valuable in pharmaceutical chemistry, where it serves as a phosphorylating agent for the preparation of prodrugs [32]. These prodrug modifications increase bioavailability, enabling administration of medications as injectables rather than tablets. The mild reaction conditions associated with TBPP make it especially suitable for phosphorylating sensitive pharmaceutical compounds, including those used in antiviral, anticancer, and antiemetic therapies [32].
Tetrabenzyl pyrophosphate functions as a phosphoryl donor through nucleophilic displacement mechanisms [33]. The benzyl ester groups serve as effective leaving groups, enabling selective phosphorylation of primary and secondary alcohols as well as amino groups. The kinetics of these reactions depend on the concentration of TBPP, the nature of the acceptor molecule, and reaction conditions such as pH and temperature . The reagent demonstrates particular selectivity for alcohols over other nucleophilic sites, making it valuable for selective modification of polyfunctional substrates.
The preparation of tetrabenzyl pyrophosphate involves a multi-step synthesis starting from benzyl alcohol and phosphorus-containing precursors [34]. The synthetic route typically employs the reaction of benzyl alcohol with phosphorus trichloride to form benzyl phosphonic dichloride, followed by treatment with phenol and subsequent reaction with phosphorus oxychloride to generate the final pyrophosphate product [34]. Quality control standards ensure high purity (typically >98%) of the final product, which is essential for reproducible phosphorylation reactions.
Safety considerations for tetrabenzyl pyrophosphate handling include its classification as a corrosive substance that causes severe skin burns and eye damage [36]. Appropriate protective equipment, including gloves, protective clothing, and eye protection, must be used when handling this reagent. Storage under dry, inert conditions is recommended to prevent hydrolysis and maintain reagent effectiveness [36] [35].
Tetrabutylammonium iodide-catalyzed phosphorylation represents an efficient metal-free approach for the synthesis of phosphate esters through sp3 carbon-hydrogen bond activation [37] [38]. This methodology enables the direct phosphorylation of benzylic positions without requiring transition metal catalysts, providing an environmentally benign alternative to metal-mediated transformations.
The tetrabutylammonium iodide-catalyzed system operates through a radical mechanism involving the generation of carbon-centered radicals at activated positions [37] [38]. The quaternary ammonium iodide salt functions as both a phase-transfer catalyst and a radical initiator, enabling the selective functionalization of benzylic carbon-hydrogen bonds. The reaction typically employs phosphite esters as the phosphorus source, which undergo oxidative coupling with the generated carbon radicals to form the desired phosphate products.
Reaction conditions for tetrabutylammonium iodide-catalyzed phosphorylation are generally mild, with temperatures ranging from room temperature to 80°C depending on the substrate and phosphorus source employed [37] [38]. Solvent selection is critical for optimal performance, with polar aprotic solvents such as acetonitrile and dimethylformamide providing the best results. The absence of transition metals makes this methodology particularly attractive for pharmaceutical applications where metal contamination must be minimized.
The substrate scope of tetrabutylammonium iodide-catalyzed phosphorylation encompasses a range of benzylic substrates, with electron-rich aromatic systems generally providing higher yields and selectivity [37] [38]. The methodology is particularly effective for the phosphorylation of substituted toluenes and related benzylic compounds. Functional group tolerance is generally good, although strongly electron-withdrawing groups can reduce reaction efficiency.
Mechanistic studies have established that the reaction proceeds through a single-electron transfer pathway, with the quaternary ammonium iodide salt facilitating both radical generation and phosphoryl transfer [38]. The precise mechanism involves initial hydrogen atom abstraction from the benzylic position, followed by radical coupling with the phosphorus reagent. The role of molecular oxygen as a terminal oxidant is often critical for maintaining the catalytic cycle and achieving high yields.
Chiral high-performance liquid chromatography represents the most reliable analytical and preparative method for the separation and determination of enantiomeric purity in amino alcohol phosphate derivatives [39] [40] [41] [42] [43]. Modern chiral stationary phases provide exceptional resolution capabilities, enabling baseline separation of enantiomers with resolution factors typically exceeding 2.0 for well-matched analyte-stationary phase combinations [39] [40].
Polysaccharide-based chiral stationary phases, particularly those derived from cellulose and amylose derivatives, have proven highly effective for amino alcohol separations [39] [40] [41]. These phases, exemplified by columns such as Chiralcel OJ-3R, provide excellent enantioselectivity for aliphatic primary amino alcohols when employed in reversed-phase mode [39]. The separation mechanism involves multiple chiral recognition elements, including hydrogen bonding, dipole-dipole interactions, and steric factors that collectively provide discrimination between enantiomers.
For amino alcohol derivatives that require enhanced detectability, derivatization with chromophoric or fluorophoric reagents is commonly employed [40] [43]. The acetylated beta-cyclodextrin stationary phase (SUMICHIRAL OA-7700) exhibits excellent performance for the separation of chiral amines and amino alcohols in reversed-phase mode [40]. This system allows the use of conventional phosphate buffer mobile phases without special modifiers, simplifying method development and improving analytical robustness.
Advanced derivatization strategies employ reagents such as o-phthaldialdehyde combined with chiral mercapto compounds to form diastereomeric isoindole derivatives [43]. These derivatives exhibit intense fluorescence, enabling highly sensitive detection while simultaneously providing chiral discrimination. The method is particularly valuable for trace analysis applications where high sensitivity is required for accurate enantiomeric ratio determination.
Macrocyclic glycopeptide-based chiral stationary phases offer complementary selectivity for polar and ionic amino compounds [41]. The Astec CHIROBIOTIC T column, which employs teicoplanin as the chiral selector, is particularly successful for resolving enantiomers of underivatized amino acids and related polar compounds [41]. The ionic groups present in these selectors provide compatibility with both organic and aqueous mobile phases, making them ideal for separating highly polar amino alcohol phosphates.
Lipase-catalyzed kinetic resolution represents a highly effective and environmentally sustainable approach to obtaining enantiomerically pure amino alcohols and related compounds [44] [45] [46] [47] [48] [49] [50]. These enzymatic methods offer excellent selectivity, mild reaction conditions, and the ability to process complex substrates without the need for extensive protective group manipulations.
Porcine pancreatic lipase (PPL) has been extensively studied for the resolution of amino alcohol substrates through transacetylation reactions [44] [46]. The enzyme demonstrates excellent enantioselectivity for secondary amino alcohols, particularly pyrrolidine and piperidine derivatives, with enantiomeric excess values ranging from 85% to 99% [44] [46]. The reaction typically employs ethyl acetate as both the acyl donor and solvent, providing a practical and scalable approach to enantiomer separation.
Candida antarctica lipase B (CAL-B) represents another highly effective biocatalyst for amino alcohol resolution [45] [46]. This enzyme shows particularly high activity and selectivity when combined with ethyl methoxyacetate as the acylating agent, significantly expanding the substrate scope beyond that achievable with conventional acyl donors [45]. The enhanced performance with methoxyacetate derivatives is attributed to improved enzyme-substrate binding interactions that facilitate catalytic turnover.
The substrate scope of lipase-mediated resolution encompasses diverse amino alcohol structures, including acyclic and cyclic systems [46] [48] [49]. For beta-amino alcohols, which are important intermediates in pharmaceutical synthesis, lipases demonstrate excellent stereoselectivity in both acylation and hydrolysis modes [46]. The choice between acylation and hydrolysis approaches depends on the specific substrate structure and the desired product configuration.
Pseudomonas cepacia lipase (PCL) exhibits exceptional enantioselectivity for certain amino alcohol substrates, particularly those containing aromatic substituents [45]. The enzyme shows remarkable selectivity in the hydrolytic resolution of methyl 3-amino-3-arylpropanoates, providing both (S)-amino acids and (R)-methyl esters with very high enantiomeric excess [45]. This selectivity has been rationalized through molecular modeling studies that identify optimal binding interactions between the substrate and the enzyme active site.
Process optimization for lipase-mediated resolution requires careful attention to reaction conditions including temperature, solvent, and substrate concentration [46] [48]. Temperature control is particularly critical, as elevated temperatures can reduce enzyme selectivity while lower temperatures may lead to unacceptably slow reaction rates. Solvent selection influences both enzyme activity and selectivity, with organic solvents generally providing better results than aqueous systems for most amino alcohol substrates.
Crystallization-based resolution techniques provide scalable and economically attractive methods for obtaining enantiomerically pure amino alcohols and related compounds [51] [52] [53] [54] [55]. These approaches exploit differences in the physical properties of diastereomeric derivatives to achieve separation, making them particularly suitable for industrial-scale production of chiral compounds.
Classical resolution methods involve the formation of diastereomeric salts through reaction with chiral resolving agents [53] [54]. Common resolving agents include naturally occurring chiral acids such as tartaric acid and bases such as brucine [53]. The method requires systematic screening of resolving agents to identify combinations that provide sufficient solubility differences for effective separation. The less soluble diastereomer is typically isolated through crystallization, while the more soluble isomer remains in solution.
Modern developments in crystallization-based resolution include preferential crystallization and Viedma ripening techniques [51]. Preferential crystallization enables continuous production of enantiomerically pure compounds by seeding supersaturated racemic solutions with crystals of the desired enantiomer [51]. This approach can achieve virtually enantiopure steady-states when operated under appropriate conditions of residence time and feed concentration.
Advanced crystallization approaches exploit solid solution behavior to achieve enhanced resolution efficiency [52]. Understanding phase diagrams for solid solutions enables the development of deracemization processes that can amplify chirality in the crystal phase [52]. For compounds that form conglomerate-type solid solutions, deracemization by crystallization can be performed with the addition of appropriate additives to maintain the conglomerate behavior.
Crystallization-induced diastereomeric transformation (CIDT) represents an innovative approach that combines crystallization with in situ racemization [52]. This method is particularly valuable for chiral primary amine compounds, where the addition of racemization catalysts enables convergent crystallization processes that can achieve high diastereomeric excess. The combination of crystallization thermodynamics with reaction kinetics provides enhanced efficiency compared to simple resolution methods.